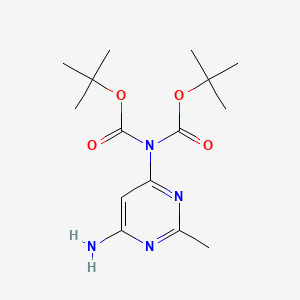

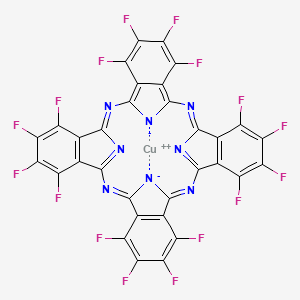

![molecular formula C6H3Br2N3 B1144083 3,5-二溴-1H-吡唑并[3,4-b]吡啶 CAS No. 1352395-84-6](/img/structure/B1144083.png)

3,5-二溴-1H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be accomplished through multiple pathways, starting from both preformed pyrazole or pyridine rings. A review by Donaire-Arias et al. (2022) discusses the diversity of substituents at positions N1, C3, C4, C5, and C6 on the pyrazolo[3,4-b]pyridine skeleton, highlighting the versatility of synthetic methods used to introduce various functional groups, including the dibromo configuration at positions 3 and 5 (Donaire-Arias et al., 2022).

Molecular Structure Analysis

The molecular structure of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine and related compounds has been elucidated using various spectroscopic techniques. For instance, Halim and Ibrahim (2022) employed spectral data and quantum chemical calculations to establish the chemical structure of a novel 1H-pyrazolo[3,4-b]pyridine derivative, providing insights into the electronic structure and reactivity of these compounds (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridines undergo various chemical reactions that highlight their reactivity and functional group compatibility. Nikpassand et al. (2010) reported a convenient ultrasound-promoted regioselective synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating the high yields and short reaction times achievable with this approach (Nikpassand et al., 2010).

Physical Properties Analysis

The physical properties of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by the nature and position of substituents on the heterocyclic core. Shi et al. (2007) synthesized a series of pyrazolo[3,4-b]pyridines and characterized their structures and physical properties, including their behavior in aqueous media, which is crucial for understanding their potential applications (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine, such as reactivity towards nucleophilic or electrophilic attack and stability under various conditions, are pivotal for its application in synthesis and potential biological activity. Research by Quiroga et al. (2017) on the synthesis of pyrazolo[3,4-b]pyridine derivatives in water using InCl3 highlights the compound's versatile reactivity and potential for creating new derivatives with varied biological activities (Quiroga et al., 2017).

科学研究应用

1. Application in Cancer Research

- Summary of the Application : Pyrazolo[3,4-b]pyridine derivatives, including “3,5-dibromo-1H-pyrazolo[3,4-b]pyridine”, have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

- Methods of Application : The compounds were synthesized based on scaffold hopping and computer-aided drug design. Their activities to inhibit TRKA were evaluated .

- Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

2. Application in Antibacterial Research

- Summary of the Application : Pyrazolo[3,4-d]pyrimidines, which can be derived from “3,5-dibromo-1H-pyrazolo[3,4-b]pyridine”, have been evaluated for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .

4. Application in Synthesis of Polycyclic Heterocycles

- Summary of the Application : “3,5-dibromo-1H-pyrazolo[3,4-b]pyridine” can be used in the synthesis of polycyclic heterocycles . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.

- Methods of Application : The compounds can be synthesized using ketones as condensation partners .

5. Application in Antimicrobial Research

- Summary of the Application : Pyrazolo[3,4-b]pyridine and its derivatives are known to possess a broad range of biological activities, including antimicrobial properties .

6. Application in Anti-inflammatory Research

属性

IUPAC Name |

3,5-dibromo-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDCPNRGQLGNGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276239 |

Source

|

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dibromo-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1352395-84-6 |

Source

|

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)